molecular formula C15H12N2O2 B6376511 2-Cyano-4-[3-(N-methylaminocarbonyl)phenyl]phenol, 95% CAS No. 1261919-17-8

2-Cyano-4-[3-(N-methylaminocarbonyl)phenyl]phenol, 95%

Cat. No. B6376511
CAS RN: 1261919-17-8
M. Wt: 252.27 g/mol
InChI Key: SBTYSDGYYDQMJV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Cyano-4-[3-(N-methylaminocarbonyl)phenyl]phenol, 95%, is a widely used organic compound with a variety of applications in scientific research. This compound is a colorless to white crystalline solid, soluble in water and ethanol, and is commonly used in laboratory experiments. It is also known as 2-Cyano-4-[3-(N-methylaminocarbonyl)phenyl]phenol, CMCP, or CMCP 95%.

Scientific Research Applications

2-Cyano-4-[3-(N-methylaminocarbonyl)phenyl]phenol, 95%, has a variety of applications in scientific research. It is used in the synthesis of pharmaceuticals, in the preparation of fluorescent dyes, and as a catalyst in organic synthesis. It is also used in the synthesis of polymers, the preparation of metal-organic frameworks, and in the development of nanomaterials.

Mechanism of Action

2-Cyano-4-[3-(N-methylaminocarbonyl)phenyl]phenol, 95%, acts as an activating agent in the synthesis of organic compounds. It catalyzes the reaction of a nucleophile with an electrophile, resulting in the formation of a new covalent bond. This reaction is the basis for the synthesis of a variety of organic compounds.
Biochemical and Physiological Effects
2-Cyano-4-[3-(N-methylaminocarbonyl)phenyl]phenol, 95%, is not known to have any biochemical or physiological effects in humans or animals. It is used as a reagent in laboratory experiments and does not interact with biological systems.

Advantages and Limitations for Lab Experiments

2-Cyano-4-[3-(N-methylaminocarbonyl)phenyl]phenol, 95%, has several advantages in laboratory experiments. It is a stable compound that is soluble in water and ethanol, and it is relatively inexpensive. It is also a non-toxic compound that is safe to handle. The main limitation of this compound is that it is not very soluble in organic solvents.

Future Directions

2-Cyano-4-[3-(N-methylaminocarbonyl)phenyl]phenol, 95%, has a variety of potential applications in scientific research. It could be used as a catalyst in the synthesis of pharmaceuticals, in the preparation of fluorescent dyes, and in the synthesis of polymers. It could also be used in the development of nanomaterials and metal-organic frameworks. In addition, it could be used in the synthesis of organic compounds with novel properties.

Synthesis Methods

2-Cyano-4-[3-(N-methylaminocarbonyl)phenyl]phenol, 95%, is synthesized from 4-amino-3-cyanophenol and N-methylaminocarbonyl chloride in a reaction catalyzed by triethylamine. The reaction is carried out in a solvent such as ethanol or acetonitrile, and the product is purified by recrystallization.

properties

IUPAC Name

3-(3-cyano-4-hydroxyphenyl)-N-methylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2O2/c1-17-15(19)12-4-2-3-10(7-12)11-5-6-14(18)13(8-11)9-16/h2-8,18H,1H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBTYSDGYYDQMJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=CC=CC(=C1)C2=CC(=C(C=C2)O)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50684839
Record name 3'-Cyano-4'-hydroxy-N-methyl[1,1'-biphenyl]-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50684839
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Cyano-4-[3-(N-methylaminocarbonyl)phenyl]phenol

CAS RN

1261919-17-8
Record name 3'-Cyano-4'-hydroxy-N-methyl[1,1'-biphenyl]-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50684839
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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